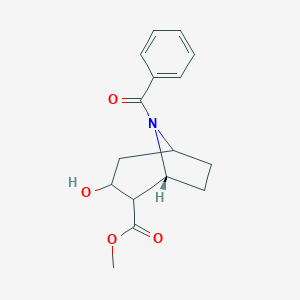

N-Benzoylnormethylecgonine

Description

Structure

3D Structure

Properties

CAS No. |

17366-44-8 |

|---|---|

Molecular Formula |

C16H19NO4 |

Molecular Weight |

289.33 g/mol |

IUPAC Name |

methyl (1R)-8-benzoyl-3-hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylate |

InChI |

InChI=1S/C16H19NO4/c1-21-16(20)14-12-8-7-11(9-13(14)18)17(12)15(19)10-5-3-2-4-6-10/h2-6,11-14,18H,7-9H2,1H3/t11?,12-,13?,14?/m1/s1 |

InChI Key |

URXYIRIDLDBRPB-DBBXXEFVSA-N |

SMILES |

COC(=O)C1C2CCC(N2C(=O)C3=CC=CC=C3)CC1O |

Isomeric SMILES |

COC(=O)C1[C@H]2CCC(N2C(=O)C3=CC=CC=C3)CC1O |

Canonical SMILES |

COC(=O)C1C2CCC(N2C(=O)C3=CC=CC=C3)CC1O |

Synonyms |

methyl 8-benzoyl-3-hydroxy-8-azabicyclo(3.2.1)octane-2-carboxylate N-benzoylnormethylecgonine |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Studies of N Benzoylnormethylecgonine

Synthetic Pathways for N-Benzoylnormethylecgonine Elucidation

The synthesis of this compound is primarily achieved through the chemical modification of related precursor molecules.

Investigation of Benzoylation Reactions Involving Normethylecgonine Precursors

The primary route for synthesizing this compound involves the benzoylation of normethylecgonine. This process introduces a benzoyl group into the normethylecgonine molecule. Another approach involves the modification of other tropane (B1204802) alkaloids, such as ecgonine (B8798807) methyl ester, which would entail benzoylation of the hydroxyl group followed by a controlled N-demethylation to produce norcocaine (B1214116), a direct precursor to this compound. smolecule.com

This compound can also be formed as a byproduct during the synthesis of norcocaine. smolecule.com This occurs through the hydrolysis of the methyl ester group in norcocaine, while the N-demethylated structure is preserved. smolecule.com The presence of this compound in synthetic mixtures has been verified by comparing it with authentic standards and through detailed spectroscopic analysis. smolecule.com

Exploration of Alternative Synthetic Methodologies for this compound

Alternative synthetic strategies for this compound have been explored, often starting from more basic tropane structures. These methods involve systematically adding the necessary functional groups to construct the target molecule. A key step in these syntheses is the esterification reaction to introduce the characteristic benzoyl and methyl ester groups. smolecule.com

Advanced Derivatization Strategies for this compound Analysis

Derivatization is a chemical modification technique used to enhance the analytical detection of compounds. In the context of this compound, derivatization is employed to improve its detection in complex mixtures, such as those encountered in forensic samples.

Application of Benzoyl Chloride Derivatization for Enhanced Detection of this compound in Complex Matrices

Benzoyl chloride is a versatile derivatizing agent that reacts with various functional groups, including primary and secondary amines, phenols, and some alcohols. nih.gov This broad reactivity makes it suitable for analyzing a wide range of small molecules in complex biological samples. nih.govchromatographyonline.com The benzoylation reaction is typically rapid, often completed in under a minute at room temperature, and produces stable derivatives. chromatographyonline.com The addition of a benzoyl group increases the hydrophobicity of polar analytes, which improves their retention in reversed-phase liquid chromatography and enhances their ionization efficiency for mass spectrometry (MS) analysis. chromatographyonline.com

For the analysis of neurochemicals in various biological matrices like rat microdialysate, human cerebrospinal fluid, and serum, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method using benzoyl chloride labeling has been successfully applied. nih.govgeomar.de This method allows for the robust monitoring of multiple analytes in small sample sizes. nih.govgeomar.de

Comparative Analysis of Diverse Derivatization Reagents for this compound

Various derivatization reagents are available for analytical chemistry, each with its own set of advantages and specificities. The choice of reagent depends on the functional groups present in the analyte and the analytical technique being used.

For gas chromatography (GC) analysis, silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to add a trimethylsilyl (B98337) (TMS) group to the analyte. sigmaaldrich.com This process, known as trimethylsilylation, increases the volatility and thermal stability of the compound, making it more amenable to GC analysis. sigmaaldrich.com The reactivity of functional groups with silylating reagents generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com

For liquid chromatography-mass spectrometry (LC-MS) analysis, reagents that introduce a chargeable moiety are often preferred to enhance ionization efficiency. Besides benzoyl chloride, other reagents such as dansyl chloride, diazomethane, and p-bromophenacyl bromide have been compared for the analysis of hydrophilic compounds. nih.gov In one study, p-bromophenacyl bromide was selected as the optimal reagent as it significantly improved the chromatographic behavior and sensitivity of the analytes. nih.gov Other reagents like 4-chloro-o-phenylenediamine and 2,3-diaminonaphthalene (B165487) have also been evaluated for specific applications. nih.gov The choice of the best derivatizing agent often involves a trade-off between reaction time, sensitivity enhancement, and potential matrix interferences. nih.govrsc.org

Table 1: Comparison of Common Derivatization Reagents

| Derivatization Reagent | Target Functional Groups | Analytical Technique | Key Advantages |

| Benzoyl Chloride (BzCl) | Primary/secondary amines, phenols, some alcohols nih.gov | LC-MS chromatographyonline.com | Fast reaction, stable derivatives, increases hydrophobicity chromatographyonline.com |

| BSTFA + TMCS | Alcohols, phenols, carboxylic acids, amines, amides sigmaaldrich.com | GC-MS sigmaaldrich.com | Increases volatility and thermal stability sigmaaldrich.com |

| Dansyl Chloride | Primary/secondary amines, phenols ddtjournal.com | LC-MS nih.gov | Introduces a fluorescent tag for enhanced detection |

| p-Bromophenacyl Bromide | Carboxylic acids | LC-MS nih.gov | Improves chromatographic behavior and sensitivity nih.gov |

| 4-chloro-o-phenylendiamine | Selenite | GC-MS nih.gov | High sensitivity nih.gov |

Optimization of Derivatization Reaction Conditions for this compound

The efficiency of a derivatization reaction is influenced by several factors, including temperature, time, and reagent concentration. sigmaaldrich.com For silylation reactions with BSTFA, it is generally recommended to use an excess of the reagent. sigmaaldrich.com The reaction time and temperature can vary significantly depending on the analyte; for example, an alcohol might be fully derivatized in minutes at room temperature, while a sterically hindered carboxylic acid could require hours at an elevated temperature. sigmaaldrich.com It is also crucial to ensure that the reaction environment is free of moisture, as water can decompose the silylating reagent and the resulting derivatives. sigmaaldrich.com

For benzoyl chloride derivatization, optimal conditions have been developed to maximize the yield and reproducibility of the reaction. rsc.org A central composite design can be employed to systematically optimize factors such as reagent concentration and reaction time. rsc.org In one study, an automated on-line derivatization method was developed and optimized for the analysis of metabolites in various matrices. The final optimized parameters were 20 µL of methoxyamine in pyridine (B92270) for 60 minutes at 30°C, followed by 80 µL of N-Methyl-N-trimethylsilyltrifluoracetamide (MSTFA) for 30 minutes at 30°C, with a 4-hour equilibration time. nih.gov Such optimization is critical for achieving high-throughput and reliable analytical results. nih.govnih.gov

Table 2: Optimized Derivatization Parameters from a Study on Bensulfuron-methyl nih.gov

| Parameter | Optimal Value |

| Derivatization Time | 45 min |

| Derivatization Temperature | 55°C |

| Solvent Volume ((C2H5)2O·BF3) | 0.2 mL |

Occurrence and Impurity Profiling of N Benzoylnormethylecgonine

Research on the Presence of N-Benzoylnormethylecgonine in Illicit Cocaine Samples

This compound has been identified as a notable impurity within illicit cocaine samples, providing valuable data for forensic analysis. Research into the composition of seized cocaine consistently reveals the presence of various alkaloids and byproducts related to the manufacturing process, with this compound being among them. nih.govresearchgate.net Its detection is significant as the profile of such impurities can help in establishing links between different seizures and understanding production trends.

Studies have confirmed the presence of this compound alongside other common impurities like N-formylnorcocaine, cis- and trans-cinnamoylcocaine, and tropacocaine. nih.govnih.gov The inadequate purification methods used in clandestine laboratories contribute to the carryover of these substances from the raw plant material or their formation during chemical processing. researchgate.net The relative concentrations of these impurities can vary between different batches of cocaine, offering a chemical signature for forensic chemists. researchgate.net The consistent, albeit variable, presence of this compound makes it a promising candidate for statistical analysis and forensic intelligence. nih.govresearchgate.net

Table 1: Selected Research Findings on this compound in Illicit Cocaine

| Research Focus | Key Finding | Associated Compounds Mentioned | Reference |

|---|---|---|---|

| Identification of Impurities | This compound was identified as being present in illicit cocaine samples. | N-formylnorcocaine, Cocaine | nih.gov |

| Candidates for Data Mining | This compound is listed as a promising impurity candidate for retrospective data mining of forensic data. | cis-cinnamoylcocaine, trans-cinnamoylcocaine, tropacocaine, norcocaine (B1214116) | nih.govresearchgate.net |

| Illicit Production Byproducts | Inadequate purification during illicit cocaine production leads to the presence of major and minor plant alkaloids in the final product. | Cinnamoylcocaine, Tropacocaine | researchgate.net |

| Forensic Comparison | The presence of various impurities allows for the comparative analysis of different cocaine seizures. | Norcocaine, Ethylbenzoylecgonine |

Analytical Methodologies for this compound Impurity Profiling in Seized Drugs

The identification and quantification of this compound in seized drug samples rely on advanced analytical techniques. These methods are crucial for generating reliable impurity profiles that can be used for forensic intelligence purposes. researchgate.net The primary challenge is to develop procedures that can accurately detect and measure trace-level impurities within a complex matrix dominated by cocaine.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of illicit cocaine and its impurities. nih.govnih.gov This method offers high separation efficiency and provides detailed structural information, enabling the confident identification of compounds like this compound. nih.gov Research has focused on optimizing routine GC-MS methods to improve signal reproducibility and the detectability of target analytes. nih.govresearchgate.net High-pressure liquid chromatography (HPLC) is another powerful tool employed in the comparative study of illegal cocaine samples. astm.org For comprehensive impurity profiling, a combination of chromatographic and spectrometric techniques is often utilized. biomedres.us The validation of these analytical procedures according to established guidelines is essential to ensure the accuracy, precision, and specificity required for forensic casework. pharmafocusasia.com

Table 2: Analytical Techniques for Impurity Profiling

| Analytical Technique | Application in Impurity Profiling | Key Advantages | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Routinely used for the identification and quantification of this compound and other impurities in cocaine. | High sensitivity and specificity; provides structural information for definitive identification. | nih.govnih.govresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Used for the separation and comparative analysis of components in illicit cocaine samples. | Effective for separating complex mixtures; can be combined with various detectors. | astm.orgpharmafocusasia.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | An advanced method for detecting and identifying impurities, including those at very low concentrations. | High sensitivity and selectivity, suitable for a wide range of compounds. | biomedres.usnih.gov |

Investigations into the Formation Mechanisms of this compound as a Byproduct or Impurity

The presence of this compound in illicit cocaine is a result of specific chemical processes that can occur during production or degradation. Understanding these formation mechanisms is key to interpreting impurity profiles correctly. The compound is structurally related to cocaine, differing by the absence of a methyl group on the ecgonine (B8798807) portion of the molecule.

This compound is considered a byproduct of the illicit synthesis of cocaine. nih.gov Its formation can be linked to the starting materials and the specific chemical pathways used in clandestine laboratories. The core structure of cocaine is derived from the ecgonine alkaloid, which undergoes esterification to form the final product. If normethylecgonine, a demethylated precursor, is present and undergoes benzoylation, it would lead to the formation of this compound. The manufacturing process for illicit cocaine is often crude, involving multiple steps such as solvent or acid extraction from coca leaves, production of cocaine base, and conversion to cocaine hydrochloride. researchgate.net The non-standardized and harsh conditions used in these steps can facilitate side reactions, leading to a variety of impurities. For instance, the hydrolysis of cocaine can lead to benzoylecgonine (B1201016), and it is plausible that similar degradation or incomplete synthesis pathways contribute to the presence of this compound. nih.gov

Retrospective Data Mining Approaches for this compound in Forensic Databases

Forensic laboratories generate vast amounts of analytical data from routine drug testing. Retrospective data mining offers a powerful approach to extract additional intelligence from these existing datasets without significant new laboratory work. nih.govresearchgate.net This strategy involves re-examining previously collected data, such as GC-MS results, to look for specific impurities like this compound that may not have been the primary focus of the original analysis. researchgate.net

By systematically searching forensic databases for the presence and relative abundance of this compound and other key impurities, it is possible to uncover trends, establish connections between seizures, and gain insights into drug trafficking networks. nih.gov this compound has been identified as a promising candidate for such statistical investigations due to its incidence in illicit cocaine and its compatibility with standard analytical methods like GC-MS. nih.govresearchgate.net The implementation of this approach requires the development of optimized and reproducible analytical methods, robust statistical tools, and well-curated databases. nih.gov Ultimately, retrospective data mining can significantly enhance the value of routine casework data, helping to elucidate developments in the illicit drug market and support law enforcement activities. researchgate.net The use of liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) with non-targeted acquisition techniques is particularly valuable for this type of retrospective analysis, allowing for the discovery of a wide range of compounds in previously analyzed samples. nih.gov

Biotransformation and Metabolic Research on N Benzoylnormethylecgonine

General Principles of Xenobiotic Biotransformation Relevant to Ecgonine (B8798807) Derivatives

Xenobiotic biotransformation is the metabolic conversion of foreign chemicals, such as drugs and their metabolites, into more water-soluble compounds that can be easily excreted. mhmedical.com This process is primarily carried out by a variety of enzymes with broad substrate specificities. mhmedical.com The biotransformation of xenobiotics is a fundamental mechanism for converting lipophilic (fat-soluble) chemicals, which are readily absorbed, into hydrophilic (water-soluble) chemicals that are easily eliminated through urine or bile. mhmedical.com

The process is generally divided into two phases:

Phase I Reactions: These reactions introduce or expose functional groups (like -OH, -NH2, -SH, or -COOH) on the xenobiotic molecule. mhmedical.com The primary types of Phase I reactions are hydrolysis, reduction, and oxidation. mhmedical.com While these reactions generally lead to a small increase in hydrophilicity, their main purpose is to prepare the molecule for Phase II reactions. mhmedical.com

Phase II Reactions: In this phase, the modified xenobiotic from Phase I is conjugated (linked) with an endogenous molecule. mhmedical.com Common conjugation reactions include glucuronidation, sulfation, acetylation, methylation, and glutathione (B108866) conjugation. mhmedical.com These additions significantly increase the water solubility of the xenobiotic, promoting its excretion. mhmedical.com

It's important to note that biotransformation is not always a "detoxification" process. In some instances, metabolites can be more toxic than the parent compound, a phenomenon known as bioactivation. researchgate.net The disposition of a xenobiotic, encompassing its absorption, distribution, metabolism, and elimination (ADME), is influenced by factors like passive diffusion and transport proteins. accessscience.com

Identification of N-Benzoylnormethylecgonine within Cocaine-Related Biotransformation Networks

This compound has been identified as a component in the complex metabolic network of cocaine. rsc.orgunivr.it Cocaine is extensively metabolized in the human body, with only a small fraction excreted unchanged. scialert.net The primary metabolic pathways of cocaine involve hydrolysis, leading to the formation of benzoylecgonine (B1201016) (BZE) and ecgonine methyl ester (EME). nih.govontosight.ai

This compound is formed through the hydrolysis of the methyl ester group of norcocaine (B1214116), a metabolite produced by the N-demethylation of cocaine. smolecule.com This preserves the N-demethylated structure of norcocaine while altering the ester group. smolecule.com The presence of this compound has been confirmed in analyses of illicit cocaine samples, indicating it can be a byproduct of manufacturing processes as well as a metabolite. rsc.org

The biotransformation network of cocaine is intricate, with various metabolites being formed through different enzymatic reactions. The major metabolites, benzoylecgonine and ecgonine methyl ester, are considered pharmacologically inactive. researchgate.net However, other minor metabolites, such as norcocaine, are known to be hepatotoxic. nih.gov The identification of this compound adds another layer to this complex network, highlighting the diverse chemical transformations that cocaine and its derivatives can undergo in the body.

Enzymatic Pathways Involved in this compound Formation or Degradation

The formation and potential degradation of this compound are intrinsically linked to the enzymatic pathways that metabolize cocaine and its derivatives. These pathways primarily involve N-dealkylation, N-oxidation, and the action of carboxylesterases.

N-dealkylation and N-oxidation are crucial metabolic reactions for many compounds containing alkylamino groups, including ecgonine derivatives. nih.gov

N-dealkylation is a major metabolic pathway for many amine-containing drugs and is primarily catalyzed by cytochrome P450 (CYP450) enzymes. washington.edunih.gov This process involves the removal of an alkyl group from a nitrogen atom. nih.gov For tertiary amines, this can occur sequentially, removing one alkyl group at a time. semanticscholar.org The mechanism often involves the hydroxylation of the carbon atom attached to the nitrogen, forming an unstable intermediate that spontaneously breaks down to a dealkylated amine and an aldehyde. nih.gov The N-demethylation of cocaine to norcocaine is a key example of this process, catalyzed specifically by the CYP3A4 isozyme. nih.govsmolecule.com This reaction is a prerequisite for the formation of this compound.

N-oxidation is another metabolic route for tertiary amines, often carried out by flavin-containing monooxygenases (FMOs), which results in the formation of N-oxide products. nih.gov While N-dealkylation is common to both secondary and tertiary amines, N-oxidation is specific to tertiary amines. nih.gov Cocaine can be metabolized to cocaine N-oxide, which has been identified as a metabolite. scialert.net The relative contribution of N-dealkylation and N-oxidation can depend on the specific substrate and the enzymes present. washington.edu

These reactions can significantly alter the pharmacological properties of the parent molecule. nih.gov

Carboxylesterases are a family of enzymes that play a critical role in the hydrolysis of ester-containing compounds, including cocaine and its derivatives. researchgate.netnih.gov In humans, two primary carboxylesterases, hCE1 (human carboxylesterase 1) and hCE2 (human carboxylesterase 2), are key to cocaine metabolism. nih.gov

hCE1 , predominantly found in the liver, catalyzes the hydrolysis of cocaine to its major metabolite, benzoylecgonine (BZE). researchgate.netacs.org

hCE2 , present in the intestine and liver, hydrolyzes cocaine to ecgonine methyl ester (EME). researchgate.netnih.gov

The formation of this compound involves the hydrolysis of the methyl ester group of norcocaine. smolecule.com This reaction is analogous to the hydrolysis of cocaine to benzoylecgonine, suggesting that carboxylesterases, likely hCE1, are responsible for this biotransformation step. The structural similarity between cocaine and norcocaine makes it plausible that they are processed by the same enzymatic machinery.

Furthermore, in the presence of ethanol, hCE1 can catalyze a transesterification reaction with cocaine, producing the active and more toxic metabolite, cocaethylene. researchgate.netnih.gov This highlights the significant role of carboxylesterases in determining the metabolic fate and potential toxicity of cocaine and related compounds.

Table 1: Key Enzymes in the Biotransformation of Cocaine and Related Compounds

| Enzyme Family | Specific Enzyme(s) | Primary Reaction(s) | Substrate(s) | Product(s) |

| Cytochrome P450 | CYP3A4 | N-demethylation | Cocaine | Norcocaine |

| Carboxylesterases | hCE1 | Hydrolysis | Cocaine | Benzoylecgonine |

| Hydrolysis | Norcocaine | This compound | ||

| Transesterification | Cocaine (with ethanol) | Cocaethylene | ||

| hCE2 | Hydrolysis | Cocaine | Ecgonine methyl ester | |

| Flavin-containing Monooxygenases | FMOs | N-oxidation | Cocaine | Cocaine N-oxide |

In Vitro and In Silico Modeling for this compound Biotransformation Studies

To investigate the complex biotransformation pathways of compounds like this compound without resorting to in-vivo human studies, researchers rely on in vitro and in silico models. nih.govnih.gov

In Vitro Models: These models use biological components outside of a living organism. For studying drug metabolism, common in vitro systems include:

Liver Microsomes: These are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes like cytochrome P450s. smolecule.com They are frequently used to study Phase I metabolic reactions.

Recombinant Enzymes: Specific enzymes, such as individual CYP450 isozymes or carboxylesterases, can be produced in large quantities using recombinant DNA technology. smolecule.com This allows researchers to study the role of a single enzyme in a particular metabolic step.

Cell Lines: Human-derived cell lines, such as the hepatoma cell line HepG2, can be used to study both Phase I and Phase II metabolic pathways in a more complete cellular environment. nih.govnih.gov Studies have shown that HepG2 cells can metabolize cocaine, making them a useful model for investigating the biotransformation of related compounds. nih.gov

Liver Slices: Precision-cut liver slices from various species, including humans, provide a model that retains the architecture and cell-cell interactions of the liver, allowing for the study of complex metabolic pathways. researchgate.net

In Silico Models: These are computer-based simulations and models that predict the metabolic fate of a compound. nih.gov

Molecular Modeling: This approach uses computational chemistry to analyze the structure of a compound and predict its interaction with metabolic enzymes. scialert.net For example, molecular modeling can be used to determine the kinetic lability of different cocaine metabolites. scialert.net

Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate the chemical structure of a compound with its metabolic properties.

Physiologically Based Pharmacokinetic (PBPK) Models: These models simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body, taking into account physiological and biochemical data.

These in vitro and in silico tools are invaluable for identifying potential metabolites, elucidating enzymatic pathways, and predicting the metabolic profile of new or lesser-studied compounds like this compound. nih.govnih.gov

Advanced Analytical Methodologies for N Benzoylnormethylecgonine Quantification and Detection

Gas Chromatography-Mass Spectrometry (GC-MS) for N-Benzoylnormethylecgonine Analysisresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique in forensic analysis for identifying substances like cocaine and its associated impurities. impactfactor.org It combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. impactfactor.orgresearchgate.net For analytes like this compound, GC-MS is a valuable tool, though it often requires specific method development to overcome challenges related to the compound's polarity. researchgate.netresearchgate.net

The development of a robust GC-MS method is a systematic process to ensure that the analysis is acceptable and reliable for its intended purpose. impactfactor.orgresearchgate.net This involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection, followed by rigorous validation. impactfactor.org

Sample Preparation and Derivatization: Sample preparation for GC-MS analysis typically involves an extraction step, such as liquid-liquid extraction (LLE), to isolate the target analytes from the sample matrix. mdpi.comnih.gov Due to the presence of a carboxylic acid and a secondary amine, this compound is a polar compound. Polar analytes often exhibit poor chromatographic peak shape and thermal instability in GC systems. To address this, a derivatization step is frequently necessary. nih.gov This process chemically modifies the analyte to increase its volatility and thermal stability. For compounds with similar functional groups, derivatization might involve propylation or silylation. nih.gov

Method Validation: Once the method is developed, it undergoes validation to demonstrate its reliability. researchgate.net Key validation parameters are established to ensure the method is accurate, precise, and specific for the analyte . impactfactor.org

Table 1: Typical GC-MS Validation Parameters

| Parameter | Description | Typical Acceptance Criteria | Source |

|---|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) > 0.99 | mdpi.comnih.gov |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Typically within 85-115% of the nominal value. | mdpi.com |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) < 15%. | mdpi.com |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Statistically calculated, often as a signal-to-noise ratio of 3:1. | mdpi.com |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | The lowest point on the calibration curve meeting accuracy and precision criteria. | mdpi.com |

For forensic applications, such as comparing different drug seizures, the reproducibility of the analytical signal is paramount. researchgate.net The impurity profile of a cocaine sample, which includes this compound, can serve as a chemical fingerprint to link different seizures to a common origin. researchgate.net

Achieving high signal reproducibility requires strict control over all analytical variables, from sample extraction to the final GC-MS analysis. researchgate.net Inter-sample comparison relies on the ability to statistically differentiate between the chemical profiles of separate seizures. Research has suggested the use of mathematical comparison tools and the creation of databases to facilitate this process. researchgate.net However, further research into optimized routine GC-MS methods, signal reproducibility, and statistical approaches is recognized as a need to enhance the utility of this concept for forensic intelligence. researchgate.net The stability and consistency of the derivatization process and the performance of the GC column are critical factors that influence reproducibility for polar analytes like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in this compound Researchresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an increasingly vital technique for the analysis of cocaine and its metabolites. researchgate.net Its major advantage over GC-MS is the ability to analyze polar and thermally labile compounds, such as this compound, directly in their native form without the need for derivatization. This simplifies sample preparation and improves sample throughput.

The development of LC-MS/MS methods is particularly suited for simultaneously measuring multiple cocaine-related compounds with a wide range of physicochemical properties. researchgate.netnih.gov These methods typically employ solid-phase extraction (SPE) for sample clean-up and concentration, followed by analysis using a reversed-phase chromatography column. nih.govnih.gov

One validated method for the simultaneous determination of cocaine and nine of its metabolites utilizes a one-step SPE process for extraction from whole blood. nih.gov The chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution program. nih.gov This approach demonstrates the capability of LC-MS/MS to effectively handle complex biological matrices and provide sensitive and specific quantification for a suite of related analytes, including polar metabolites. nih.gov

Table 2: Example LC-MS/MS Chromatographic Conditions for Cocaine Analytes

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Atlantis T3, Poroshell 120EC-18) | nih.govnih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | nih.govnih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | nih.govnih.gov |

| Flow Rate | 0.2 mL/min | nih.gov |

| Injection Volume | 5 µL | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) | nih.govnih.gov |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the definitive characterization of chemical compounds. quality-assistance.comkbibiopharma.com Unlike standard mass spectrometry, HRMS instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide extremely high mass accuracy, often to within 0.001 atomic mass units. researchgate.net

This precision allows for the unambiguous determination of a compound's elemental composition from its measured mass-to-charge ratio. researchgate.net For this compound, HRMS can confirm its molecular formula (C₁₇H₂₁NO₄) and help to differentiate it from other isomeric compounds or impurities with very similar masses. researchgate.net The high resolving power of these instruments is essential for analyzing complex mixtures, as it can separate ions with very small mass differences, which might otherwise overlap in a lower-resolution instrument. pnnl.gov HRMS is therefore invaluable for impurity identification and structural confirmation in forensic and research settings. quality-assistance.comkbibiopharma.com

Spectroscopic Techniques for Structural Elucidation of N-Benzoylnormethylecgoninenumberanalytics.comjchps.com

The complete structural elucidation of a chemical compound is a process that relies on integrating data from multiple spectroscopic techniques. numberanalytics.comnih.gov While mass spectrometry provides the molecular formula, other methods are required to determine the connectivity and three-dimensional arrangement of the atoms. numberanalytics.comjchps.com The primary techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, in conjunction with mass spectrometry. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful technique for determining the detailed structure of an organic molecule. numberanalytics.comjchps.com It provides information about the chemical environment, connectivity, and spatial arrangement of atoms like hydrogen (¹H NMR) and carbon (¹³C NMR). numberanalytics.com Advanced 2D NMR experiments, such as HMBC and HSQC, are used to establish the connectivity between different parts of the molecule, which would be essential to piece together the ecgonine (B8798807) core and the benzoyl group of this compound. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. numberanalytics.com The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups, such as the ester carbonyl, the amide carbonyl, and the carboxylic acid. This information complements the data from NMR and MS to confirm the compound's structure.

Table 3: Role of Spectroscopic Techniques in Structural Elucidation

| Technique | Information Provided | Application to this compound | Source |

|---|---|---|---|

| Mass Spectrometry (MS) | Determines the mass-to-charge ratio, molecular weight, and elemental formula (with HRMS). | Confirms the molecular weight and provides the elemental formula (C₁₇H₂₁NO₄). | researchgate.netnih.gov |

| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | Detects characteristic vibrations for ester, amide, and carboxylic acid groups. | numberanalytics.comnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information on atom connectivity and the carbon-hydrogen framework. | Elucidates the complete bonding framework, confirming the structure of the ecgonine skeleton and the position of the benzoyl group. | numberanalytics.comjchps.comnih.gov |

Method Validation, Quality Control, and Interlaboratory Comparability in this compound Analysis

The reliability and legal defensibility of analytical results for this compound hinge on rigorous method validation, consistent quality control practices, and demonstrated interlaboratory comparability. These pillars ensure that a method is not only scientifically sound but also fit for its intended purpose, whether for forensic toxicology, clinical analysis, or research. aafs.org

Method validation establishes, through documented evidence, a high degree of assurance that a specific analytical process will consistently produce a result meeting pre-determined acceptance criteria. npra.gov.my For this compound, this involves a comprehensive evaluation of several key performance characteristics.

Key Method Validation Parameters:

| Parameter | Description | Typical Acceptance Criteria |

| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. | Correlation coefficient (r²) > 0.99. |

| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified. ich.org | Typically determined as a signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. ich.org | Often established as a signal-to-noise ratio of 10:1 or the lowest point on the calibration curve meeting precision and accuracy criteria. |

| Accuracy | The closeness of agreement between a measured value and a true or accepted reference value. It is often expressed as percent recovery. | Within ±15-20% of the nominal value. |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-day precision) and intermediate precision (inter-day precision). | Relative standard deviation (RSD) ≤ 15-20%. |

| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other potentially interfering substances in the sample matrix. | No significant interference at the retention time of the analyte. |

| Recovery | The efficiency of the entire analytical process, from sample extraction to detection. | Consistent and reproducible across the concentration range. |

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for defined periods. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. | Analyte concentration should remain within a specified percentage (e.g., ±15%) of the initial concentration. |

Table 1: Key parameters for the validation of analytical methods for this compound.

A study detailing the validation of a method for cocaine and its primary metabolite, benzoylecgonine (B1201016), in hair provides a practical example of these parameters. The method demonstrated linearity with correlation coefficients between 0.9974 and 0.9996, and achieved low limits of detection and quantification. ubi.pt The intra- and inter-day precision and accuracy were within accepted bioanalytical method validation criteria, and the absolute recovery was greater than 90%. ubi.pt While this study focused on benzoylecgonine, the validation principles are directly applicable to this compound.

Quality Control (QC) procedures are essential for monitoring the ongoing performance of a validated analytical method. usewhale.io This involves the regular analysis of QC samples at multiple concentrations (low, medium, and high) alongside unknown samples. epa.gov These QC samples are prepared from a separate stock solution than the calibration standards to provide an independent check of the method's accuracy and precision. The results of the QC samples must fall within pre-defined tolerance limits for the analytical run to be considered valid. usewhale.io Consistent monitoring of QC data can help identify trends or shifts in method performance over time, allowing for timely corrective action. usewhale.io

Interlaboratory comparability is crucial for ensuring that results for this compound are consistent and reliable across different laboratories. This is often assessed through participation in proficiency testing (PT) schemes or interlaboratory comparison (ILC) studies. eurachem.orglgcstandards.com In these programs, a central organizing body distributes the same set of blind or double-blind samples to multiple laboratories. umweltbundesamt.at Each laboratory analyzes the samples using their own methods and reports the results back to the organizer.

Forensic Science Research and Intelligence Applications of N Benzoylnormethylecgonine

Application of N-Benzoylnormethylecgonine Profiling in Illicit Cocaine Source and Trafficking Investigations

The chemical signature of a seized cocaine sample is a composite of the coca leaf's natural alkaloids and artifacts from the manufacturing process. This compound, alongside other impurities like cis- and trans-cinnamoylcocaine, tropacocaine, and norcocaine (B1214116), contributes to this unique profile. researchgate.netnih.gov By analyzing the presence and relative abundance of these compounds, forensic chemists can draw inferences about the geographical origin of the coca leaves and the specific chemical methods employed in the clandestine production of cocaine. researchgate.net

Research has demonstrated that the impurity profile, including this compound, can be used to establish links between different seizures, suggesting a common source or trafficking network. researchgate.net For instance, the consistent presence of this compound, along with other specific alkaloids, in multiple seizures across different locations can indicate a coordinated distribution effort. This information is critical for law enforcement agencies to build a more comprehensive picture of drug trafficking operations. nih.gov

The utility of this compound as a marker is enhanced by its stability and detectability using standard forensic laboratory instrumentation, primarily gas chromatography-mass spectrometry (GC-MS). nih.govrsc.org This allows for its inclusion in routine cocaine profiling methodologies without the need for significant additional resources.

Table 1: Key Alkaloids in Cocaine Profiling

| Alkaloid | Significance in Profiling |

| This compound | Indicator of specific processing techniques and potential origin. |

| cis-/ trans-Cinnamoylcocaine | Naturally occurring alkaloids in coca leaves, vary by region. |

| Tropacocaine | Minor alkaloid, its presence can help differentiate batches. |

| Norcocaine | Can be a natural product or a result of specific processing. dokumen.pub |

| Anhydroecgonine Methyl Ester | A decomposition product that can indicate the age or storage conditions of the sample. |

Contribution of this compound Data to Forensic Intelligence Frameworks

Forensic intelligence is the application of forensic science data to gain insights into criminal activities, identify trends, and support proactive law enforcement strategies. ojp.gov Data on this compound and other chemical markers in cocaine samples represent a rich source of such intelligence. researchgate.netresearchgate.net By systematically collecting and analyzing this data, agencies can move beyond single-case analysis to a more strategic understanding of the illicit drug market. nih.govactascientific.com

The integration of this compound data into forensic intelligence frameworks allows for:

Linkage Analysis: Identifying connections between seemingly unrelated seizures based on their chemical profiles. ojp.gov

Trend Monitoring: Detecting shifts in cocaine production methods or sourcing patterns over time. researchgate.net

Geographic Profiling: Correlating specific impurity profiles with particular regions of origin or trafficking routes.

This intelligence-led approach enables law enforcement to disrupt trafficking networks, identify clandestine laboratories, and anticipate new developments in the illicit drug trade. nih.gov The ultimate goal is to transform forensic data from a reactive tool used primarily for prosecution into a proactive resource for crime prevention and disruption. ojp.gov

Development of Standardized Protocols for this compound Detection in Forensic Laboratories

To fully realize the potential of this compound as a forensic marker, the development and implementation of standardized analytical protocols are essential. researchgate.netresearchgate.net While GC-MS is the most common technique for cocaine analysis, variations in methodology can exist between laboratories. buffalostate.edu Harmonized procedures ensure that data generated by different forensic laboratories are comparable and can be reliably integrated into national and international databases. researchgate.netnist.gov

Standardized protocols should address key aspects of the analytical process, including:

Sample Preparation: Consistent extraction and derivatization techniques to ensure the accurate measurement of this compound and other target compounds. researchgate.net

Instrumentation Parameters: Defined GC column types, temperature programs, and mass spectrometer settings to ensure reproducibility. nih.gov

Quality Control: The use of certified reference materials and participation in proficiency testing programs to validate laboratory performance. nist.gov

The United Nations Office on Drugs and Crime (UNODC) provides guidelines for the forensic analysis of drugs, which can serve as a foundation for developing specific protocols for this compound detection. unodc.orgunodc.orgunodc.org Adherence to such standards is crucial for building robust and reliable forensic intelligence systems.

Statistical Analysis and Database Integration of this compound Occurrence Data

The true power of this compound data is unleashed through statistical analysis and integration into comprehensive databases. researchgate.netresearchgate.net Large datasets of cocaine profiles allow for the application of chemometric techniques, such as principal component analysis (PCA) and cluster analysis, to identify patterns and relationships that may not be apparent from individual analyses. researchgate.net

A centralized database of cocaine impurity profiles, including this compound data, would provide a powerful tool for strategic intelligence. unitn.it Such a database would allow law enforcement and forensic scientists to:

Query new seizure profiles against existing data to identify potential links.

Visualize trafficking routes and distribution networks.

Monitor the evolution of the illicit cocaine market in near real-time.

The development of such databases requires collaboration between forensic laboratories, law enforcement agencies, and data scientists. mdpi.com The challenges of data sharing and schema integration must be addressed to create a unified and effective system. unitn.it However, the potential benefits for combating organized crime and enhancing public safety are substantial.

Future Research Trajectories for N Benzoylnormethylecgonine Studies

Exploration of Novel Analytical Technologies for N-Benzoylnormethylecgonine Research

The detection and quantification of this compound are foundational to its use as a forensic marker. While Gas Chromatography-Mass Spectrometry (GC-MS) has been the standard for identifying cocaine impurities, future research will focus on more sensitive and specific technologies capable of detecting trace amounts and providing richer datasets for intelligence purposes. nih.govresearchgate.net

Advanced analytical techniques are required to overcome the limitations of current methods, such as the potential thermal degradation of analytes in GC systems and the need for cleaner sample extracts to improve detection limits. rsc.orgnasa.gov The development of methods using liquid chromatography coupled with high-resolution mass spectrometry represents a significant leap forward. nih.gov Techniques such as Ultra-High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UHPLC-TOF-MS) enable non-targeted screening, which can help discover new impurity markers while providing highly accurate mass data for known compounds like this compound. nih.govnih.govnih.gov This allows for retrospective data analysis, where previously collected data can be mined for new information as analytical capabilities evolve. nih.govnih.gov

Furthermore, the integration of advanced sample preparation techniques, such as Solid-Phase Extraction (SPE), is critical for removing matrix interferences and concentrating analytes, thereby improving the sensitivity and reliability of quantification in complex matrices like seized drug samples and environmental waters. rsc.orgbohrium.commdpi.com Emerging ambient ionization techniques, like Direct Analysis in Real Time (DART) coupled with HRMS, offer the potential for rapid, high-throughput screening of samples with minimal preparation, which could revolutionize forensic laboratory workflows. researchgate.net

Table 1: Novel Analytical Technologies for this compound Analysis

| Technology | Principle | Potential Application for this compound Research | Key Advantages |

|---|---|---|---|

| UHPLC-TOF-MS | Separates compounds using ultra-high-pressure liquid chromatography and detects them with a high-resolution time-of-flight mass spectrometer. | Accurate quantification and identification in complex mixtures; non-targeted screening for new impurities; retrospective data analysis. nih.govnih.gov | High sensitivity, high mass accuracy, suitable for non-volatile and thermally labile compounds. |

| LC-MS/MS | Couples liquid chromatography with tandem mass spectrometry for highly selective and sensitive targeted analysis. | Gold-standard for quantification of trace levels in biological and environmental samples. rsc.orgnih.gov | Excellent specificity (using Multiple Reaction Monitoring), high sensitivity, robust quantification. |

| DART-HRMS | Direct Analysis in Real Time (DART) ionizes samples in an open-air environment, followed by high-resolution mass spectrometry. | Rapid screening of seized samples with minimal to no sample preparation. researchgate.net | High throughput, speed, reduced sample preparation time. |

| SPE-GC-MS/LC-MS | Solid-Phase Extraction (SPE) is used to clean and concentrate the sample prior to chromatographic analysis. | Improved detection limits and removal of interfering substances from the sample matrix. rsc.orgmdpi.com | Cleaner extracts, enhanced analyte concentration, improved method robustness. |

Advanced Computational and Chemoinformatic Approaches to this compound Data

The vast amounts of data generated by modern analytical instruments necessitate the use of sophisticated computational tools for interpretation. Chemoinformatics offers a powerful framework for organizing and analyzing chemical data to extract meaningful intelligence, particularly in the context of forensic drug profiling. nih.govresearchgate.net

A key future direction is the enhancement of Chromatographic Impurity Signature Profile Analyses (CISPA) through machine learning and advanced statistical methods. researchgate.netojp.gov By treating the relative concentrations of this compound and other impurities as a chemical "fingerprint," computational algorithms can perform pattern recognition to link different drug seizures, identify distribution networks, and infer geographical origins. nih.govresearchgate.netojp.gov The development of reliable, computerized pattern recognition programs is essential to fully realize the potential of impurity profiling data. ojp.gov

Beyond forensic intelligence, computational modeling can be used to predict the physicochemical and toxicological properties of this compound. In silico models, such as Quantitative Structure-Activity Relationship (QSAR) and Physiologically Based Pharmacokinetic (PBPK) models, can estimate properties like absorption, distribution, metabolism, and excretion (ADMET) without the need for extensive experimental testing. nih.govnih.govfrontiersin.org These predictive models are crucial for assessing the potential environmental risks and for understanding the metabolic fate of this compound. mdpi.comrsc.org

Table 2: Computational Approaches in this compound Research

| Approach | Description | Application to this compound | Expected Outcome |

|---|---|---|---|

| Chemometrics/Pattern Recognition | Application of statistical and machine learning methods to chemical data. nih.govresearchgate.net | Analyzing impurity profiles from multiple seizures to identify links and trafficking patterns. This compound is a key variable in these models. | Actionable forensic intelligence; mapping of drug distribution networks. nih.govunodc.org |

| QSAR Modeling | (Quantitative) Structure-Activity Relationship models predict the biological or toxicological activity of a chemical from its molecular structure. mdpi.com | Predicting the potential toxicity (e.g., hepatotoxicity, nephrotoxicity) and environmental impact of this compound. | Prioritization of research needs and risk assessment without animal testing. frontiersin.orgrsc.org |

| PBPK Modeling | Physiologically Based Pharmacokinetic models simulate the absorption, distribution, metabolism, and excretion of a compound in the body. nih.gov | Simulating the metabolic fate of this compound if ingested and its degradation pathways in environmental systems. | Understanding compound persistence, bioaccumulation potential, and formation of metabolites. plos.org |

| Molecular Dynamics Simulation | Computational simulation of the physical movements of atoms and molecules. | Investigating the interaction of this compound with biological targets or its stability under various environmental conditions. | Mechanistic insights into potential biological activity and environmental degradation pathways. |

Identification and Addressing of Key Research Gaps in this compound Formation, Fate, and Detection

Despite its recognition as an important cocaine impurity, significant knowledge gaps remain regarding the lifecycle of this compound. Addressing these gaps is essential for improving the accuracy of forensic intelligence and for assessing its environmental footprint.

Formation: The precise chemical pathways leading to the formation of this compound during illicit cocaine manufacture are not fully understood. nih.gov While the general biosynthesis of cocaine in the Erythroxylum coca plant is known, the specific, often crude, processing steps in clandestine laboratories that result in this particular impurity need detailed investigation. wikipedia.orgmpg.de Research is needed to determine whether it arises from the incomplete N-methylation of a normethylecgonine precursor or the demethylation of another compound under specific pH, temperature, or solvent conditions used in production.

Fate: The environmental fate of this compound is largely unstudied. Research has documented the degradation of major compounds like cocaine and benzoylecgonine (B1201016) in aquatic environments, but the persistence, transformation, and potential toxicity of minor by-products are unknown. nih.govmongabay.com Future studies should investigate the biotic and abiotic degradation of this compound in water and soil, identifying its degradation products and assessing their environmental impact. researchgate.net

Detection: There is a critical need for the development and validation of standardized analytical methods for the routine quantification of this compound. unodc.org While it is often detected, its concentration is not always reported, hindering the creation of robust, comparable impurity databases across different forensic laboratories. nih.govunodc.org A significant gap is the lack of commercially available certified reference materials for this compound, which are indispensable for method validation, ensuring accuracy, and enabling inter-laboratory comparisons.

Table 3: Key Research Gaps and Future Directions

| Area | Identified Research Gap | Proposed Research Trajectory |

|---|---|---|

| Formation | The specific chemical reactions and conditions in clandestine labs that lead to the formation of this compound are poorly defined. nih.gov | Controlled laboratory simulations of illicit cocaine production processes to elucidate formation pathways and influencing factors (e.g., pH, temperature, reagents). |

| Fate | Lack of data on the environmental persistence, degradation pathways, and ecotoxicity of this compound. nih.govmongabay.com | Conducting microcosm and field studies to track its degradation in soil and water; identifying transformation products using HRMS and predicting toxicity with in silico tools. |

| Detection | Absence of standardized, validated methods for routine quantification across labs and a lack of certified reference materials. unodc.orgunodc.org | Development and cross-laboratory validation of robust analytical methods (e.g., UHPLC-MS/MS); synthesis and certification of a reference standard for this compound. |

Q & A

Basic Research Questions

Q. How to design a reproducible synthesis protocol for N-Benzoylnormethylecgonine?

- Methodological Answer :

- Begin with a literature review to identify existing synthetic routes for structurally similar ecgonine derivatives (e.g., benzoylecgonine) .

- Optimize reaction conditions (solvent, temperature, catalysts) based on substituent effects observed in analogous compounds (e.g., steric hindrance from benzoyl groups) .

- Document each step rigorously, including stoichiometry, purification methods (e.g., recrystallization, chromatography), and intermediate characterization (e.g., NMR, IR). Follow guidelines for experimental reproducibility, ensuring sufficient detail for replication .

- For novel compounds, provide elemental analysis, high-resolution mass spectrometry (HRMS), and purity data (>95% by HPLC) as per pharmaceutical standards .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to confirm molecular weight and fragmentation patterns, referencing databases like NIST for comparative analysis .

- Nuclear Magnetic Resonance (NMR) : Perform ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to assign stereochemistry and functional groups. Compare with published data for ecgonine derivatives .

- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., carbonyl stretches from benzoyl moieties) .

- Report spectral discrepancies and justify interpretations using statistical validation (e.g., signal-to-noise ratios) .

Q. How to ensure purity and identity of synthesized this compound?

- Methodological Answer :

- Chromatography : Use HPLC with UV detection (λ = 254 nm) and C18 columns to assess purity. Compare retention times with certified reference materials if available .

- Melting Point Analysis : Determine melting range and cross-reference with literature values for ecgonine analogs .

- Elemental Analysis (EA) : Validate empirical formula consistency (C, H, N content within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How to resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer :

- Iterative Data Analysis : Cross-validate conflicting data (e.g., NMR chemical shifts) using multiple solvents and temperatures to assess conformational flexibility .

- Density Functional Theory (DFT) : Compute theoretical spectra (e.g., ¹³C NMR shifts) and compare with experimental results to identify outliers caused by solvent effects or crystallographic artifacts .

- Collaborative Verification : Share raw data with independent labs for reproducibility testing, adhering to open-science frameworks .

Q. What computational approaches validate the stereochemistry of this compound?

- Methodological Answer :

- Molecular Modeling : Use software like Gaussian or ORCA to optimize 3D structures and calculate optical rotation values. Compare with experimental circular dichroism (CD) data .

- X-ray Crystallography : If crystals are obtainable, solve the structure and deposit coordinates in the Cambridge Structural Database (CSD) .

- Dynamic NMR : Analyze variable-temperature NMR to detect atropisomerism or restricted rotation in benzoyl groups .

Q. How to optimize reaction conditions considering substituent effects in this compound synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to evaluate interactions between variables (e.g., temperature, catalyst loading, solvent polarity) .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or LC-MS to identify rate-limiting steps influenced by substituents (e.g., electron-withdrawing benzoyl groups slowing nucleophilic attack) .

- Green Chemistry Metrics : Calculate atom economy and E-factors to minimize waste while maintaining yield .

Data Contradiction Analysis Framework

- Step 1 : Document all anomalies (e.g., unexpected byproducts, spectral mismatches) and contextualize them within prior studies .

- Step 2 : Replicate experiments under controlled conditions to isolate variables (e.g., moisture, oxygen sensitivity) .

- Step 3 : Use mixed-methods triangulation (e.g., combining MS, NMR, and computational data) to reconcile discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.